1-[(3-Sulfamoylphenyl)carbamoyl]cyclopropane-1-carboxylic acid
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Overview
Description
1-[(3-Sulfamoylphenyl)carbamoyl]cyclopropane-1-carboxylic acid is a compound that has been widely studied for its potential applications in scientific research. This compound is also known as SC-560 and is a selective inhibitor of the cyclooxygenase-1 (COX-1) enzyme.
Mechanism of Action
The mechanism of action of 1-[(3-Sulfamoylphenyl)carbamoyl]cyclopropane-1-carboxylic acid involves the inhibition of the COX-1 enzyme. COX-1 is responsible for the production of prostaglandins, which play a key role in regulating inflammation, pain, and other physiological processes. By inhibiting COX-1, this compound can reduce the production of prostaglandins and thus modulate various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of COX-1. This inhibition can lead to a reduction in inflammation, pain, and other physiological processes that are regulated by prostaglandins.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[(3-Sulfamoylphenyl)carbamoyl]cyclopropane-1-carboxylic acid in lab experiments is its selectivity for COX-1. This selectivity allows researchers to specifically target COX-1 and investigate its role in various physiological processes. However, one limitation of using this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research involving 1-[(3-Sulfamoylphenyl)carbamoyl]cyclopropane-1-carboxylic acid. One potential direction is the investigation of its effects on other physiological processes beyond inflammation and pain. Another potential direction is the development of more selective COX-1 inhibitors based on the structure of this compound. Additionally, the use of this compound in combination with other drugs or therapies may also be an area of future research.
Synthesis Methods
The synthesis of 1-[(3-Sulfamoylphenyl)carbamoyl]cyclopropane-1-carboxylic acid involves the reaction of 3-sulfamoylbenzoic acid with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to yield a white crystalline solid.
Scientific Research Applications
1-[(3-Sulfamoylphenyl)carbamoyl]cyclopropane-1-carboxylic acid has been extensively studied for its potential applications in scientific research. It is primarily used as a selective COX-1 inhibitor, which makes it a valuable tool for investigating the role of COX-1 in various physiological and pathological processes.
properties
IUPAC Name |
1-[(3-sulfamoylphenyl)carbamoyl]cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5S/c12-19(17,18)8-3-1-2-7(6-8)13-9(14)11(4-5-11)10(15)16/h1-3,6H,4-5H2,(H,13,14)(H,15,16)(H2,12,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBJMHSOOQSESOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)NC2=CC(=CC=C2)S(=O)(=O)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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